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molecular formula P2O5<br>O10P4 B091053 Tetraphosphorus decaoxide CAS No. 16752-60-6

Tetraphosphorus decaoxide

Cat. No. B091053
M. Wt: 283.89 g/mol
InChI Key: DLYUQMMRRRQYAE-UHFFFAOYSA-N
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Patent
US04528021

Procedure details

continuously introducing into a pre-reactor (i) phosphate rock containing 66-75% tricalcium phosphate comminuted to a size such that 90% passes a 100-mesh screen and 70-80% passes a 200-mesh screen, (ii) phosphoric acid containing 38-54% P2O5 in an amount sufficient to provide a ratio of P2O5 to CaO in the reaction mixture of 0.7 to 1.0, and (iii) water in an amount sufficient to dilute the phosphoric acid to 38-44% P2O5,
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-][P:7]([O-:10])([O-:9])=[O:8].[O-][P:12]([O-:15])([O-])=[O:13].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[P:22](=O)(O)(O)[OH:23]>>[O:3]=[P:2]12[O:5][P:7]3([O:10][P:12]([O:15][P:22]([O:9]3)([O:4]1)=[O:23])(=[O:13])[O:1]2)=[O:8] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
comminuted to a size such that 90%

Outcomes

Product
Name
Type
product
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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